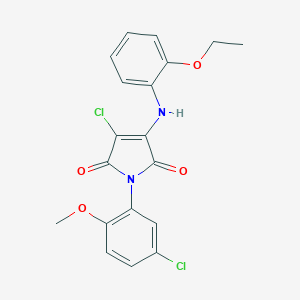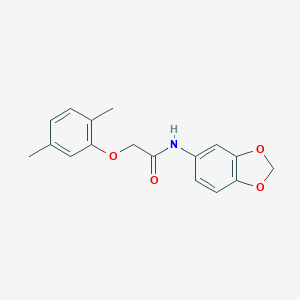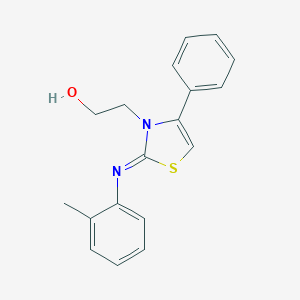![molecular formula C32H28N2O4S B380904 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE](/img/structure/B380904.png)
2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the benzisothiazolone ring. Key steps include:
Formation of the Indole Derivative: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of the hydroxypropyl group through nucleophilic substitution or addition reactions.
Cyclization: Formation of the benzisothiazolone ring through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and purification methods like recrystallization and chromatography are employed to achieve large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions using halogenating agents or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of enzymes involved in key biochemical pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Alteration of Gene Expression: Influencing the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one
- 2-[3-(5,7-DIMETHYL-2,3-DIPHENYL-1H-INDOL-1-YL)-2-HYDROXYPROPYL]-1H-1,2-BENZISOTHIAZOLE-1,1,3(2H)-TRIONE
Eigenschaften
Molekularformel |
C32H28N2O4S |
|---|---|
Molekulargewicht |
536.6g/mol |
IUPAC-Name |
2-[3-(5,7-dimethyl-2,3-diphenylindol-1-yl)-2-hydroxypropyl]-1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C32H28N2O4S/c1-21-17-22(2)30-27(18-21)29(23-11-5-3-6-12-23)31(24-13-7-4-8-14-24)33(30)19-25(35)20-34-32(36)26-15-9-10-16-28(26)39(34,37)38/h3-18,25,35H,19-20H2,1-2H3 |
InChI-Schlüssel |
BSSYSFJBUYMWPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(N2CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C5=CC=CC=C5)C6=CC=CC=C6)C |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=C(N2CC(CN3C(=O)C4=CC=CC=C4S3(=O)=O)O)C5=CC=CC=C5)C6=CC=CC=C6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(hexyloxy)-3-methoxyphenyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B380824.png)


![4-[((2Z)-4-TERT-BUTYL-3-PHENYL-1,3-THIAZOL-2(3H)-YLIDENE)AMINO]-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE](/img/structure/B380831.png)

![4-[(4-tert-butyl-3-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B380834.png)
![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B380836.png)
![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B380837.png)
![2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B380838.png)
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B380839.png)
![2-((1-(4-(morpholinosulfonyl)benzoyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380842.png)
![3-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione](/img/structure/B380843.png)
![2-[[5-(3-Chloro-6-methoxy-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B380844.png)
